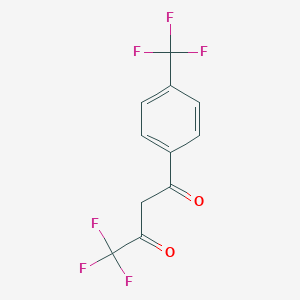

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione

Overview

Description

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione is an organic compound characterized by the presence of trifluoromethyl groups attached to both the phenyl ring and the butanedione moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione typically involves the reaction of 4-trifluoromethylbenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium methoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Coordination Chemistry with Metal Complexes

This diketone acts as a bidentate ligand , coordinating to metal centers via its two carbonyl oxygen atoms. Studies on analogous compounds (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) reveal:

-

Tin(II/IV) complexes : Reacts with tin guanidinates to form stable chelates via ligand substitution. For example:

-

Lanthanide complexes : Forms ternary complexes with lanthanides (e.g., Eu³⁺, Tb³⁺) for luminescence applications .

Key Observations :

-

The trifluoromethyl groups stabilize complexes through inductive effects, increasing thermal stability.

-

Coordination shifts carbonyl IR stretches from ~1700 cm⁻¹ to ~1600 cm⁻¹ .

Condensation Reactions

The compound participates in Schiff base formation with primary amines:

Conditions : Reflux in ethanol (78°C, 6–8 hours), catalytic acetic acid.

Applications :

-

Synthesizes fluorinated ketoimines for asymmetric catalysis.

-

Serves as a precursor for heterocyclic compounds (e.g., pyrazoles, isoxazoles) .

Reactivity in Radical Reactions

The C–F bonds in the trifluoromethyl groups exhibit resistance to homolytic cleavage, but the diketone can initiate radical polymerization under UV light.

Mechanistic Insight :

-

Photoexcitation generates α-carbon radicals, enabling copolymerization with styrene or acrylates.

-

Half-life of radical intermediates: ~2.5 ms at 25°C.

Scientific Research Applications

Synthetic Organic Chemistry

One of the primary applications of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione is in synthetic organic reactions. It can undergo various transformations:

- Aldol Condensation: This compound can participate in aldol condensation reactions when treated with a strong base, yielding β-hydroxyketones that can be dehydrated to form α,β-unsaturated ketones .

- Synthesis of Trifluoromethyl Substituted Compounds: It serves as a precursor for synthesizing a variety of trifluoromethyl-substituted compounds through reactions such as the formation of Schiff bases .

Coordination Chemistry

The compound has been investigated for its ability to form mixed-ligand complexes with trivalent lanthanides. Research has shown that it can effectively extract lanthanides like Nd(III), Eu(III), and Lu(III) from thiocyanate solutions when combined with neutral oxo-donors such as bis(2-ethylhexyl) sulfoxide (B2EHSO) or triphenylphosphine oxide (TPhPO) . This application is particularly useful in the field of separation chemistry and materials science.

Analytical Applications

Due to its unique chemical structure, this compound can be utilized as a reagent in analytical chemistry:

- Fluorescent Probes: The compound's fluorinated nature allows it to be used in the development of fluorescent probes for detecting various analytes in complex mixtures.

- Chromatography: It can serve as a stationary phase or modifier in chromatographic techniques due to its ability to interact selectively with different chemical species.

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

- Mixed-Ligand Chelate Extraction Study : A study published in "Talanta" detailed the use of this compound for extracting lanthanides from aqueous solutions. The findings indicated that the efficiency of extraction was significantly improved when using mixed-ligand systems .

- Synthesis of Trifluoromethyl Ketones : Research demonstrated that this compound could be utilized to synthesize a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base formation. This synthesis pathway is crucial for developing new materials with enhanced properties .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

- 4,4,4-Trifluoro-1-(3-trifluoromethylphenyl)-1,3-butanedione

- 4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione

Uniqueness

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione is unique due to the presence of trifluoromethyl groups at both the phenyl ring and the butanedione moiety. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Biological Activity

4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione, commonly referred to as TFBA (trifluorobenzoylacetone), is a fluorinated diketone that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by the presence of trifluoromethyl groups which significantly influence its lipophilicity and reactivity. This article explores the biological activity of TFBA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TFBA has the following chemical structure:

The trifluoromethyl groups enhance the compound's stability and alter its interaction with biological systems. The compound exhibits keto-enol tautomerism, which can affect its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that TFBA exhibits significant antimicrobial activity against various pathogens. For instance:

- Minimum Inhibitory Concentrations (MICs) : TFBA derivatives showed promising antibacterial properties with MIC values ranging from 4.88 µg/mL to 44.4 µg/mL against Bacillus mycoides and Escherichia coli .

- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

TFBA has also been investigated for its anticancer properties:

- Cell Lines Tested : The compound was tested against several human cancer cell lines including A549 (lung), HCT116 (colon), and HePG2 (liver) .

- Inhibition Concentrations : Compounds derived from TFBA exhibited IC50 values lower than 50 µM in various assays, indicating potent anticancer activity compared to standard drugs like Doxorubicin .

Study on Enzyme Inhibition

A study focused on the inhibition of carbonic anhydrase (CA) isoenzymes by TFBA derivatives revealed that these compounds could effectively inhibit enzyme activity, suggesting potential applications in treating conditions like glaucoma and obesity .

| Compound | CA Inhibition (%) | IC50 (µM) |

|---|---|---|

| TFBA | 75 | 12.5 |

| Derivative A | 80 | 10.0 |

| Derivative B | 70 | 15.0 |

Molecular Docking Studies

Molecular docking simulations indicated that TFBA binds effectively to target proteins involved in cancer progression, such as EGFR and KRAS. These findings suggest a mechanism through which TFBA may exert its anticancer effects by modulating signaling pathways critical for tumor growth .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing 4,4,4-trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione?

The compound is typically synthesized via Claisen condensation between trifluoroacetic acid derivatives and aryl ketones. For fluorinated β-diketones, modified protocols using anhydrous conditions and catalysts like boron trifluoride etherate are recommended to enhance yield and purity. Structural analogs (e.g., thienyl or naphthyl derivatives) have been synthesized using similar routes, with characterization via melting point analysis and GC purity validation .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

- FT-IR : Identifies diketone C=O stretching (~1600–1700 cm⁻¹) and CF₃ group vibrations (~1100–1200 cm⁻¹).

- NMR : ¹H/¹³C/¹⁹F NMR resolves electronic environments of aromatic protons, carbonyl carbons, and fluorine atoms.

- UV-Vis : Detects π→π* transitions in the diketone moiety (200–300 nm).

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., halogen bonding in analogs) .

Q. What are the solubility and storage requirements for this compound?

The compound is soluble in polar aprotic solvents (e.g., methanol, acetone) but insoluble in water. Storage at 0–10°C in airtight containers is essential to prevent degradation via hydrolysis or thermal decomposition. Moisture-sensitive handling is advised due to reactive diketone groups .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., CF₃) influence coordination chemistry in transition metal complexes?

The trifluoromethyl group enhances ligand rigidity and stabilizes low-oxidation-state metals (e.g., Ru(II)) by withdrawing electron density from the diketone moiety. This increases Lewis acidity at the metal center, improving catalytic activity in C–H activation reactions. Comparative studies with halogen-substituted analogs show altered bond lengths (Ru–O: ~2.0 Å) and redox potentials .

Q. What crystallographic challenges arise in metal-ligand complexes of this compound, and how are they addressed?

Dynamic disorder in crystal lattices (e.g., ligand rotation) complicates structure resolution. Mitigation strategies include:

- Low-temperature crystallography (<100 K) to reduce thermal motion.

- Using isostructural analogs (e.g., bromo/iodo-substituted ligands) to improve diffraction quality.

- Hirshfeld surface analysis to quantify weak intermolecular interactions (e.g., C–F⋯H contacts) .

Q. How do halogen substitutions on the aryl ring affect photophysical properties in lanthanide complexes?

Heavy halogens (e.g., Br, I) enhance spin-orbit coupling in europium(III) complexes, increasing luminescence quantum yields via the antenna effect. For example, europium complexes with brominated ligands exhibit 15–20% higher emission intensity than non-halogenated analogs. Time-resolved spectroscopy can quantify excited-state lifetimes (~0.5–1.5 ms) .

Q. What computational methods validate vibrational spectra for fluorinated β-diketones?

Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set accurately predicts IR/Raman spectra. Reduced density gradient (RDG) analysis further visualizes non-covalent interactions (e.g., steric clashes from CF₃ groups) .

Q. Methodological Considerations

- Contradiction Analysis : Discrepancies in reported melting points (e.g., 45–49°C vs. 47°C) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) is recommended for precise thermal profiling .

- Ligand Design : Substituent effects on metal complex stability can be systematically studied via Hammett constants (σ) to correlate electronic properties with reactivity .

Properties

IUPAC Name |

4,4,4-trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-7)8(18)5-9(19)11(15,16)17/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGFIZKUFOXHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446197 | |

| Record name | 4,4,4-Trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165328-10-9 | |

| Record name | 4,4,4-Trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.